![molecular formula C14H17N3OS2 B11590217 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618072-02-9](/img/structure/B11590217.png)
4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide precursors with ethylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various thiazole derivatives, including those structurally related to 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide , against both Gram-positive and Gram-negative bacteria.
Case Study:
A derivative of thiazole was tested for its antimicrobial efficacy using the turbidimetric method against multiple bacterial strains. The results demonstrated that specific compounds showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Thiazole Derivative A | E. coli | 32 |
Thiazole Derivative B | S. aureus | 16 |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. The compound under consideration has been linked to cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies were conducted on human breast adenocarcinoma (MCF7) cells using a Sulforhodamine B assay to evaluate the cytotoxicity of thiazole derivatives. Certain derivatives exhibited high levels of growth inhibition, indicating their potential as anticancer agents .
Compound | Cell Line | Percent Growth Inhibition (%) |
---|---|---|
Thiazole Derivative C | MCF7 | 75 |
Thiazole Derivative D | MDA-MB-231 | 68 |
Mechanism of Action
The mechanism of action of 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and the amino and thioxo groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to the presence of both the ethyl and phenylethyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the thiazole ring structure provides a distinct chemical profile that can be exploited for various applications.
Biological Activity
4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring with an amide functionality and exhibits various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C14H17N3OS2 with a molecular weight of approximately 307.4 g/mol. Its structure includes an amino group and a carboxamide moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H17N3OS2 |
Molecular Weight | 307.4 g/mol |
Structural Features | Thiazole ring, amide |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, derivatives of this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it can bind to specific enzymes or receptors involved in cancer cell proliferation, thereby inhibiting their activity. This interaction is crucial for understanding its mechanism of action in targeting cancer cells .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in signaling pathways that regulate cell growth and survival.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Research
In another investigation focused on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential as a lead compound in developing new anticancer agents .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-amino-3-methyl-N-(1-naphthyl)-2-thioxo... | Similar thiazole ring | Antitumor | Different substituents |
4-amino-N-(phenyl)-2-thioxo... | Lacks ethyl group | Anticonvulsant | Simpler structure |
Ethyl 4-amino-3-(4-bromophenyl)... | Bromine substitution | Antimicrobial | Enhanced activity |
Properties
CAS No. |
618072-02-9 |
---|---|
Molecular Formula |
C14H17N3OS2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3OS2/c1-2-17-12(15)11(20-14(17)19)13(18)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,18) |
InChI Key |
YEXFQBIQWNEFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NCCC2=CC=CC=C2)N |
Origin of Product |
United States |
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